

Spectroscopic data for 3-Ethyloxetane-3-carbaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Ethyloxetane-3-carbaldehyde

Cat. No.: B1523375

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Ethyloxetane-3-carbaldehyde**

This guide provides a comprehensive analysis of the expected spectroscopic data for **3-Ethyloxetane-3-carbaldehyde**, a valuable building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and first principles of spectroscopic theory to provide a robust predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this molecule, explaining the causality behind experimental choices and data interpretation.

Introduction: The Significance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can improve key pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity. **3-Ethyloxetane-3-carbaldehyde** serves as a bifunctional reagent, featuring the desirable oxetane core and a reactive aldehyde handle, making it a versatile precursor for more complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis, and a multi-technique spectroscopic approach (NMR, IR, MS) is the gold standard for this purpose.

Molecular Structure and Key Features

Before delving into the spectroscopic data, a clear understanding of the molecule's structure is essential.

- Molecular Formula: C₆H₁₀O₂
- Molecular Weight: 114.14 g/mol [\[1\]](#)
- CAS Number: 98485-37-1[\[1\]](#)[\[2\]](#)

The structure contains several distinct features that will give rise to characteristic spectroscopic signals:

- A strained oxetane ring with a C-O-C ether linkage.
- A quaternary carbon (C3) at the point of substitution.
- An aldehyde functional group (-CHO).
- An ethyl side chain (-CH₂CH₃).

Caption: Molecular structure of **3-Ethyloxetane-3-carbaldehyde** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Rationale for NMR Analysis

For **3-Ethyloxetane-3-carbaldehyde**, ¹H NMR will confirm the presence and connectivity of the aldehyde, ethyl, and oxetane protons, while ¹³C NMR will identify all six unique carbon environments. The chemical shifts are highly sensitive to the electron-withdrawing effects of the oxygen atoms and the strain of the four-membered ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The protons on the oxetane ring (C2 and C4) are diastereotopic, meaning they are chemically non-equivalent and are expected to show distinct signals and coupling patterns.

Label	Predicted δ (ppm)	Multiplicity	Integration	Assignment
H_e	9.5 - 9.8	s (singlet)	1H	Aldehyde (-H-C=O)
H_a, H_a'	4.6 - 4.8	d (doublet)	2H	Oxetane (-O-CH ₂ -), axial-like
H_e, H_e'	4.4 - 4.6	d (doublet)	2H	Oxetane (-O-CH ₂ -), equatorial-like
H_c	1.8 - 2.0	q (quartet)	2H	Ethyl (-CH ₂ -CH ₃)
H_d	0.9 - 1.1	t (triplet)	3H	Ethyl (-CH ₂ -CH ₃)

Interpretation Insights:

- Aldehyde Proton (H_e): The strong deshielding effect of the carbonyl group places this proton far downfield, in a region (9-10 ppm) that is highly diagnostic for aldehydes.[3]
- Oxetane Protons (H_a/H_e): The protons on the oxetane ring are adjacent to an oxygen atom, shifting them downfield to the 4.4-4.8 ppm region. Because they are diastereotopic, they are expected to couple to each other, likely forming an AB quartet system (two doublets).
- Ethyl Protons (H_c, H_d): These protons will show a classic quartet-triplet pattern due to mutual coupling, appearing in the standard aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Label	Predicted δ (ppm)	Assignment	Rationale
C7	198 - 202	Aldehyde C=O	Carbonyl carbons are highly deshielded. [4]
C2, C4	75 - 80	Oxetane -O-CH ₂ -	Carbons bonded to oxygen in an ether linkage.
C3	45 - 55	Quaternary C	A quaternary carbon in a strained ring.
C5	25 - 30	Ethyl -CH ₂ -CH ₃	Aliphatic methylene carbon.
C6	8 - 12	Ethyl -CH ₂ -CH ₃	Aliphatic methyl carbon.

Interpretation Insights:

- The aldehyde carbonyl carbon (C7) is the most downfield signal, which is a definitive marker. [\[4\]](#)
- The two methylene carbons of the oxetane ring (C2, C4) are equivalent by symmetry and will appear as a single peak in the ether region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A robust protocol is critical for acquiring high-quality, reproducible data.

- Sample Preparation:
 - Accurately weigh 5-25 mg of **3-Ethyloxetane-3-carbaldehyde** for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[\[5\]](#)[\[6\]](#)
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[7] Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.[7]
- Instrument Setup (for a 500 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak shape.
- Data Acquisition:
 - ^1H NMR: Acquire data with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse program with a spectral width of approximately 16 ppm.
 - ^{13}C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .[5]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum correctly.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (7.26 ppm for ^1H) or internal tetramethylsilane (TMS) if added.
 - Integrate the ^1H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Rationale for IR Analysis

The key diagnostic absorptions for **3-Ethyloxetane-3-carbaldehyde** will be the strong carbonyl (C=O) stretch and the characteristic C-H stretches of the aldehyde group. The C-O-C stretch of the oxetane ether will also be a notable feature in the fingerprint region.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2850	Medium-Strong	C-H Stretch (Aliphatic - ethyl and oxetane)
~2820	Medium	C-H Stretch (Aldehyde O=C-H)
~2720	Medium	C-H Stretch (Aldehyde O=C-H, Fermi Resonance)
1735 - 1720	Strong, Sharp	C=O Stretch (Saturated Aldehyde)
1000 - 950	Strong	C-O-C Stretch (Oxetane Ring)

Interpretation Insights:

- Aldehyde Peaks:** The most definitive evidence for an aldehyde is the combination of the strong C=O stretch around 1725 cm⁻¹ and the pair of medium-intensity C-H stretches at ~2820 and ~2720 cm⁻¹.^{[8][9]} The latter peak is particularly useful as it appears in a region with few other absorptions.
- Oxetane C-O-C Stretch:** The strained four-membered ring ether is expected to have a strong C-O-C stretching vibration. Based on data for the related 3-Ethyl-3-hydroxymethyl oxetane, this peak is anticipated in the 1000-950 cm⁻¹ range.^[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a rapid and convenient method for analyzing liquid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO_2 and H_2O).
- Sample Application: Place a single drop of neat **3-Ethyloxetane-3-carbaldehyde** onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Rationale for MS Analysis

Electron Ionization (EI) is a standard "hard" ionization technique that will provide a clear molecular ion peak for a molecule of this size, confirming its molecular weight.^{[11][12]} The resulting fragmentation pattern will serve as a "fingerprint" and help confirm the connectivity of the functional groups.^{[13][14]}

Predicted Mass Spectrum Data (EI, 70 eV)

m/z	Proposed Fragment	Identity
114	$[\text{C}_6\text{H}_{10}\text{O}_2]^{+}\cdot$	Molecular Ion ($\text{M}^{+}\cdot$)
85	$[\text{M} - \text{CHO}]^{+}$	Loss of the formyl radical
85	$[\text{M} - \text{C}_2\text{H}_5]^{+}$	Loss of the ethyl radical
71	$[\text{C}_4\text{H}_7\text{O}]^{+}$	Cleavage of the oxetane ring
57	$[\text{C}_3\text{H}_5\text{O}]^{+}$	Further fragmentation
29	$[\text{CHO}]^{+}$	Formyl cation
29	$[\text{C}_2\text{H}_5]^{+}$	Ethyl cation

Interpretation Insights:

- Molecular Ion (m/z 114): The highest mass peak (excluding isotopes) will correspond to the intact molecule with one electron removed, confirming the molecular weight.
- Alpha-Cleavage: The most probable fragmentation pathways involve cleavage of the bonds adjacent to the oxygen atoms (alpha-cleavage). Loss of the ethyl group (M-29) or the formyl group (M-29) are both highly likely, leading to a prominent peak at m/z 85.
- Ring Opening: Fragmentation of the strained oxetane ring will also occur, leading to characteristic lower-mass fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

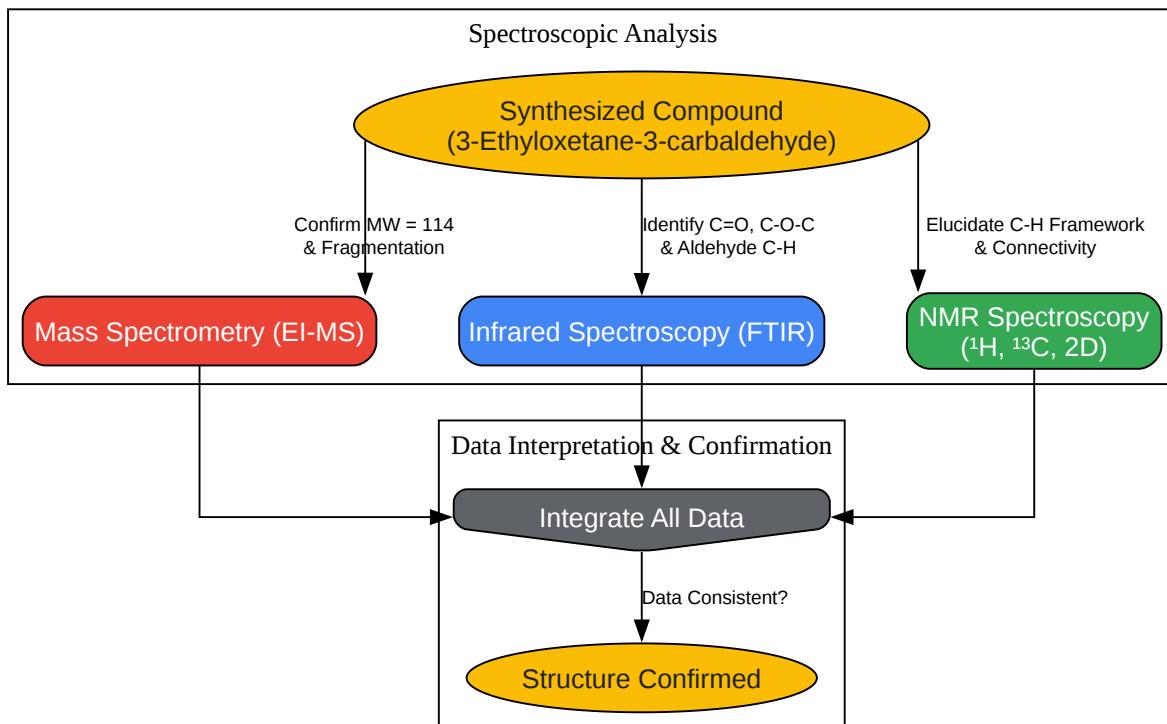
This protocol is often performed using a Gas Chromatograph (GC) as the inlet system (GC-MS).

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC-MS Setup:
 - Inlet: Use a GC inlet temperature of ~250 °C.

- Column: A standard non-polar column (e.g., DB-5ms) is suitable.
- Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure volatilization and elution of the compound.
- MS Setup (EI Source):
 - Ionization Energy: Set to the standard 70 eV.[11][13][15]
 - Source Temperature: Typically set around 230 °C.
 - Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 25 to 200.
- Data Acquisition and Analysis: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The mass spectrometer will record spectra continuously as compounds elute from the column. Analyze the mass spectrum corresponding to the GC peak of the target compound.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating and synthesizing corroborating evidence from multiple techniques. No single technique provides the complete picture.



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Caption: Workflow for the integrated spectroscopic confirmation of **3-Ethyloxetane-3-carbaldehyde**.

Conclusion

The structural elucidation of **3-Ethyloxetane-3-carbaldehyde** relies on a synergistic application of NMR, IR, and MS. While direct experimental data is sparse, a thorough analysis based on fundamental principles and analogous compounds provides a clear and reliable predictive dataset. Key identifying features include the characteristic aldehyde proton signal near 9.6 ppm in ¹H NMR, the strong carbonyl absorption around 1725 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 114 in the mass spectrum. This guide provides the necessary

framework for researchers to confidently identify and characterize this important chemical building block.

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